molecular formula C13H11NO4 B15339591 Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate

Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate

Cat. No.: B15339591
M. Wt: 245.23 g/mol
InChI Key: HSCLOYZYGQAQIP-UHFFFAOYSA-N
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Description

Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxin ring. The presence of these rings imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with a dioxin precursor under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts, such as montmorillonite K-10, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is unique due to its fused ring structure, which combines the properties of both quinoline and dioxin. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate

InChI

InChI=1S/C13H11NO4/c1-16-13(15)9-4-8-5-11-12(18-3-2-17-11)6-10(8)14-7-9/h4-7H,2-3H2,1H3

InChI Key

HSCLOYZYGQAQIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C3C(=CC2=C1)OCCO3

Origin of Product

United States

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